molecular formula C12H12FN5O2 B11070784 N-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)carbamoyl]-2-fluorobenzamide

N-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)carbamoyl]-2-fluorobenzamide

Cat. No.: B11070784
M. Wt: 277.25 g/mol
InChI Key: CXJHSDGJNOQMJG-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-FLUOROBENZOYL)UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a fluorobenzoyl group, and a urea moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-FLUOROBENZOYL)UREA typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride and a suitable base such as triethylamine.

    Formation of the Urea Moiety: The final step involves the reaction of the triazole derivative with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-FLUOROBENZOYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-FLUOROBENZOYL)UREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-FLUOROBENZOYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorobenzoyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The urea moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-FLUOROBENZOYL)UREA can be compared with similar compounds such as:

    N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-CHLOROBENZOYL)UREA: This compound features a chlorobenzoyl group instead of a fluorobenzoyl group, which may affect its reactivity and biological activity.

    N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-METHYLBENZOYL)UREA:

    N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-NITROBENZOYL)UREA: The nitro group introduces additional reactivity and potential biological effects compared to the fluorobenzoyl derivative.

The uniqueness of N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-N’-(2-FLUOROBENZOYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12FN5O2

Molecular Weight

277.25 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2,4-triazol-4-yl)carbamoyl]-2-fluorobenzamide

InChI

InChI=1S/C12H12FN5O2/c1-7-15-16-8(2)18(7)17-12(20)14-11(19)9-5-3-4-6-10(9)13/h3-6H,1-2H3,(H2,14,17,19,20)

InChI Key

CXJHSDGJNOQMJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1NC(=O)NC(=O)C2=CC=CC=C2F)C

Origin of Product

United States

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